![molecular formula C19H20BrClN2O4S B4165782 N-(3-BROMOPHENYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4165782.png)
N-(3-BROMOPHENYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Overview
Description
N-(3-BROMOPHENYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a sulfonyl group, and halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base.
Halogenation of Aromatic Rings: The bromine and chlorine atoms are introduced through halogenation reactions, typically using bromine and chlorine sources under controlled conditions.
Coupling Reactions: The final step involves coupling the halogenated aromatic rings with the piperidine ring and the sulfonyl group, often using coupling agents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The halogen atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include sulfides and thiols.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted aromatic compounds.
Scientific Research Applications
N-(3-BROMOPHENYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and halogenated aromatic rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
- N-(3-bromophenyl)-1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
- N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Uniqueness
N-(3-BROMOPHENYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the specific positioning of the bromine and chlorine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The presence of the sulfonyl group also adds to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O4S/c1-27-18-8-7-16(11-17(18)21)28(25,26)23-9-3-4-13(12-23)19(24)22-15-6-2-5-14(20)10-15/h2,5-8,10-11,13H,3-4,9,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSORIQELMFKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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